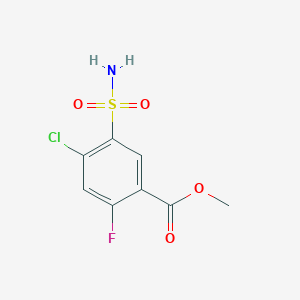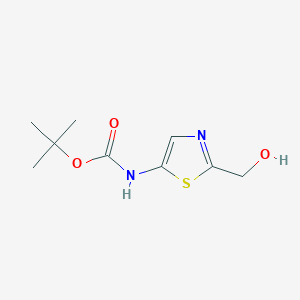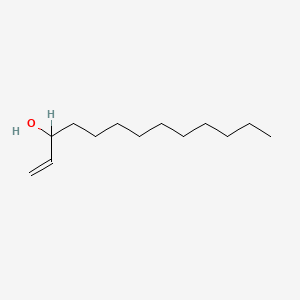
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate is a chemical compound with a complex structure that includes a benzoate core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Sulfonation: The amino group is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 5-(aminosulfonyl)-4-chloro-2-fluorobenzoic acid.
科学的研究の応用
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide groups on biological systems.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
Furosemide: A diuretic with a similar sulfonamide group.
Sulfanilamide: An antibiotic with a simpler structure but similar functional groups.
Uniqueness
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct properties that can be leveraged in various fields.
特性
分子式 |
C8H7ClFNO4S |
|---|---|
分子量 |
267.66 g/mol |
IUPAC名 |
methyl 4-chloro-2-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14) |
InChIキー |
FGKSNKAXYGCJLR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)


![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)



![4-[2-Chloro-6-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8706949.png)

![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)
![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)


